molecular formula C16H22BrNO4 B1404157 Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate CAS No. 1922702-02-0

Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate

Cat. No. B1404157
M. Wt: 372.25 g/mol
InChI Key: ZTVUZOMRSCWUOP-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate , also known as Boc-protected bromophenylalanine ethyl ester , is a compound commonly used in organic synthesis for peptide and protein chemistry. It serves as a building block for the introduction of a bromine atom into peptide sequences.



Synthesis Analysis

The synthesis of this compound typically involves the following steps:



  • Bromination : Ethyl phenylalaninate is brominated at the para position using a brominating agent.

  • Protection : The resulting 3-bromoethyl phenylalaninate is then protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.

  • Esterification : The Boc-protected bromophenylalanine is esterified with ethanol to form the ethyl ester.



Molecular Structure Analysis

The molecular formula of Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate is C₁₄H₁₈BrNO₄ . It consists of an ethyl ester group, a bromine atom, and a Boc-protected phenylalanine moiety.



Chemical Reactions Analysis


  • Peptide Synthesis : This compound can be incorporated into peptide chains during solid-phase peptide synthesis (SPPS) by coupling it with other amino acids.

  • Cross-Coupling Reactions : The bromine atom allows for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups.

  • Amide Bond Formation : The Boc-protected phenylalanine can participate in amide bond formation reactions.



Physical And Chemical Properties Analysis


  • Melting Point : Varies depending on the specific form.

  • Solubility : Soluble in organic solvents like ethanol and dichloromethane.

  • Stability : Sensitive to moisture and light.


Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate is utilized in the synthesis of substituted phenyl azetidines, showing potential as antimicrobial agents. These compounds are characterized through various analytical techniques and demonstrate antimicrobial activity (Doraswamy & Ramana, 2013).

Asymmetric Synthesis of Amino Acids

  • The compound plays a role in the asymmetric synthesis of α-amino acids, contributing to the formation of complex organic structures like (5S,6R)-4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one (Williams et al., 2003).

Precursor for Synthetic Sweeteners

  • It serves as a precursor in the synthesis of N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester, a key ingredient in producing the synthetic sweetener, aspartame (Miyanaga et al., 1995).

Intermolecular Cycloaddition

  • The compound is involved in intermolecular cycloaddition processes, forming 3-(ethoxycarbonyl)isoxazolidines, showcasing its role in complex organic synthesis (Tamura et al., 2007).

Synthesis of Enantiomerically Pure Compounds

  • It aids in synthesizing enantiomerically pure compounds like 3-amino-2-methylenealkanoates, which are significant in developing stereoselective drugs (Martelli et al., 2011).

Drug Development and Radiolabeling

  • Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate contributes to developing novel precursors for radiolabeling, useful in PET tracer synthesis for studying dopaminergic function in movement disorders (VanBrocklin et al., 2004).

Liquid Membrane Transport

  • The compound exhibits selectivity in liquid membrane transport processes, particularly in transporting amino acid esters, which is critical in separation and purification processes (Chang et al., 1991).

Safety And Hazards


  • Toxicity : Handle with care due to potential toxicity.

  • Hazardous Reactions : Avoid strong acids, bases, and oxidizing agents.

  • Protective Measures : Use appropriate personal protective equipment (PPE).


Future Directions

Research on the applications of Boc-protected bromophenylalanine derivatives continues to expand. Investigations into their use as enzyme inhibitors, drug delivery systems, and bioconjugates are promising areas for future exploration.


Please note that this analysis is based on available information, and further research may yield additional insights. For more detailed references, you can explore the relevant papers1234.


properties

IUPAC Name

ethyl 3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-7-6-8-12(17)9-11/h6-9,13H,5,10H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVUZOMRSCWUOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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